molecular formula C17H18O3 B12093458 5,6-Dimethoxy-3-methyl-2-phenyl-2,3-dihydro-1-benzofuran

5,6-Dimethoxy-3-methyl-2-phenyl-2,3-dihydro-1-benzofuran

Cat. No.: B12093458
M. Wt: 270.32 g/mol
InChI Key: ZTTLMJPWCZHBBG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Obtusafuran methyl ether can be synthesized through several methods. One common approach involves the enantioselective hydrogenation of prochiral ketones via dynamic kinetic resolution to afford chiral alcohols . This is followed by intramolecular ring closure via either nucleophilic aromatic substitution (S_NAr) reaction or metal-catalyzed carbon-oxygen bond formation to construct the trans-dihydrobenzofuran core .

Another method involves the desilylation of obtusafuran OTIP ether using tetrabutylammonium fluoride trihydrate in tetrahydrofuran at ambient temperature for 12 hours .

Industrial Production Methods

Industrial production methods for obtusafuran methyl ether are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Obtusafuran methyl ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the benzofuran core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and acids are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, alcohols, and substituted benzofurans, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Obtusafuran methyl ether is unique due to its specific substitution pattern on the benzofuran core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

5,6-dimethoxy-3-methyl-2-phenyl-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C17H18O3/c1-11-13-9-15(18-2)16(19-3)10-14(13)20-17(11)12-7-5-4-6-8-12/h4-11,17H,1-3H3

InChI Key

ZTTLMJPWCZHBBG-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC2=CC(=C(C=C12)OC)OC)C3=CC=CC=C3

Origin of Product

United States

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